3-Decanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H23N |

|---|---|

Molecular Weight |

157.30 g/mol |

IUPAC Name |

decan-3-amine |

InChI |

InChI=1S/C10H23N/c1-3-5-6-7-8-9-10(11)4-2/h10H,3-9,11H2,1-2H3 |

InChI Key |

ABMPRVXXRMEXNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(CC)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3-Decanamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-decanamine. The information is curated to support research, development, and drug discovery activities by providing key data points and methodologies relevant to the study and application of this primary amine.

Chemical Structure and Identification

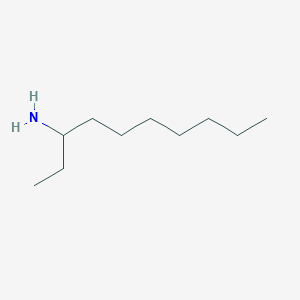

This compound is a primary aliphatic amine with a ten-carbon chain. The amine group is located on the third carbon atom of the decane (B31447) backbone.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | decan-3-amine[1] |

| Molecular Formula | C₁₀H₂₃N[1] |

| SMILES | CCCCCCCC(CC)N[1] |

| InChI | InChI=1S/C10H23N/c1-3-5-6-7-8-9-10(11)4-2/h10H,3-9,11H2,1-2H3[1] |

| InChIKey | ABMPRVXXRMEXNQ-UHFFFAOYSA-N[1] |

| CAS Number | 67232-53-5 |

digraph "3-Decanamine_Structure" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Chemical Structure of this compound", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", layout="neato"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Atom nodes N [label="NH2", fontcolor="#FFFFFF", style="filled", fillcolor="#4285F4"]; C1 [label="CH3"]; C2 [label="CH2"]; C3 [label="CH"]; C4 [label="CH2"]; C5 [label="CH2"]; C6 [label="CH2"]; C7 [label="CH2"]; C8 [label="CH2"]; C9 [label="CH2"]; C10 [label="CH3"];

// Positioning and edges C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- N [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; }

Figure 1: Chemical structure of this compound.

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 157.30 g/mol [1] |

| XLogP3-AA | 3.7[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 1[1] |

| Rotatable Bond Count | 7[1] |

| Exact Mass | 157.183049738 Da[1] |

| Topological Polar Surface Area | 26 Ų[1] |

| Heavy Atom Count | 11[1] |

| Complexity | 71.3[1] |

Table 3: Experimental Physicochemical Properties of 1-Decanamine

| Property | Value | Reference |

| Melting Point | 12-15 °C | [2] |

| Boiling Point | 216-218 °C | [2] |

| Density | 0.787 g/mL | [2] |

| Solubility in Water | 5.5 x 10² mg/L at 25°C | [3] |

| Refractive Index | 1.4369 | [2] |

The long alkyl chain in decanamines contributes to their hydrophobic nature, resulting in limited solubility in water.[4] They are generally more soluble in organic solvents such as alcohols, ether, and benzene.[4]

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and analysis of this compound are not widely documented. However, general methodologies for the synthesis and analysis of primary amines can be adapted.

General Synthesis of Primary Amines

A common method for the synthesis of primary amines is the reductive amination of a ketone. For the synthesis of this compound, 3-decanone (B1198406) would be the starting ketone.

Reaction: 3-Decanone + NH₃ + H₂/Catalyst → this compound + H₂O

General Protocol:

-

Reaction Setup: A solution of 3-decanone in a suitable solvent (e.g., ethanol) is placed in a high-pressure reactor.

-

Reagents: Ammonia is introduced into the reactor, followed by a hydrogenation catalyst (e.g., Raney nickel or palladium on carbon).

-

Reaction Conditions: The reactor is pressurized with hydrogen gas and heated. The specific pressure and temperature are optimized for the substrate and catalyst.

-

Work-up: After the reaction is complete, the catalyst is filtered off. The solvent is removed under reduced pressure.

-

Purification: The crude this compound is purified by distillation.

General Analytical Methods for Primary Amines

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantification of amines.

General HPLC Protocol Outline:

-

Sample Preparation: Samples containing the amine of interest are often derivatized to improve chromatographic separation and detection.

-

Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). A mobile phase gradient is used to elute the compounds.

-

Detection: A UV or fluorescence detector is commonly used for the detection of the derivatized amines.

-

Quantification: The concentration of the amine is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Figure 2: A generalized workflow for the analysis of primary amines.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched literature regarding the biological activity or any associated signaling pathways for this compound. Its primary utility is likely as a chemical intermediate in organic synthesis.

Conclusion

This technical guide provides a summary of the known chemical properties and structural information for this compound. While experimental data for some of its physicochemical properties are lacking, the provided computed data and information on its isomer, 1-decanamine, offer valuable insights for researchers. The general experimental protocols outlined can serve as a starting point for the synthesis and analysis of this compound. Further research is needed to fully characterize its physical and biological properties.

References

An In-Depth Technical Guide to the Synthesis of 3-Decanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-decanamine, a valuable chemical intermediate. The document details the core methodologies, including reductive amination of 3-decanone (B1198406) and the Leuckart reaction, offering in-depth experimental protocols and quantitative data to support laboratory-scale synthesis. Additionally, alternative routes commencing from 3-decanol (B75509) and 3-chlorodecane (B86539) are explored. Visual aids in the form of logical workflow diagrams are provided for each major pathway to enhance understanding of the chemical transformations. All quantitative data is summarized in tabular format for straightforward comparison of the discussed synthetic strategies. This guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound, a primary aliphatic amine, is a significant building block in organic synthesis, finding applications in the development of novel pharmaceuticals, agrochemicals, and specialty materials. Its long alkyl chain and the position of the amino group confer specific physicochemical properties that are of interest in various fields. The efficient and scalable synthesis of this compound is therefore a topic of considerable importance. This guide will focus on the most prevalent and practical laboratory-scale synthesis routes for this compound.

Primary Synthesis Pathways

The synthesis of this compound is most commonly achieved through the transformation of a C10 precursor bearing a functional group at the 3-position. The two most direct and widely utilized methods are the reductive amination of 3-decanone and the Leuckart reaction, also starting from 3-decanone.

Reductive Amination of 3-Decanone

Reductive amination is a highly versatile and widely employed method for the synthesis of amines from carbonyl compounds.[1][2] This one-pot reaction involves the initial formation of an imine from the reaction of a ketone with ammonia (B1221849), followed by the in-situ reduction of the imine to the corresponding amine.[3][4] For the synthesis of this compound, 3-decanone is the starting ketone, and ammonia serves as the nitrogen source. A variety of reducing agents can be utilized for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for the imine over the ketone.[3][5] Catalytic hydrogenation over metal catalysts such as nickel, platinum, or palladium is also a viable approach.[6]

A solution of 3-decanone (15.6 g, 0.1 mol) in methanol (B129727) (150 mL) is treated with ammonium (B1175870) acetate (B1210297) (23.1 g, 0.3 mol). The mixture is stirred at room temperature for 30 minutes. Sodium cyanoborohydride (3.77 g, 0.06 mol) is then added portion-wise over 15 minutes. The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is taken up in water (100 mL) and diethyl ether (150 mL). The aqueous layer is basified with 2 M sodium hydroxide (B78521) solution to a pH of 10-12. The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic extracts are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford crude this compound. The product can be further purified by distillation under reduced pressure.

Leuckart Reaction of 3-Decanone

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using ammonium formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent.[1][7][8] This reaction is typically carried out at elevated temperatures and results in the formation of the N-formyl derivative of the amine, which is then hydrolyzed to yield the final primary amine.[1]

References

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sustainable synthesis of nitrogen-containing chemicals from biomass-derived carbonyls: catalytic strategies and mechanistic perspectives in multicompo ... - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC02853A [pubs.rsc.org]

- 7. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Spectroscopic Analysis of 3-Decanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-decanamine, a primary aliphatic amine. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data of this compound

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | ~ 2.7 - 3.0 | Multiplet | 1H |

| -NH₂ | ~ 0.5 - 2.0 | Broad Singlet | 2H |

| H-2, H-4 | ~ 1.2 - 1.6 | Multiplet | 4H |

| H-5 to H-9 | ~ 1.2 - 1.4 | Multiplet | 10H |

| H-1, H-10 | ~ 0.8 - 1.0 | Triplet | 6H |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm) and can be influenced by the choice of solvent.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-3 | ~ 45 - 55 |

| C-2, C-4 | ~ 30 - 40 |

| C-5 to C-9 | ~ 22 - 32 |

| C-1, C-10 | ~ 14 |

Note: The carbon attached to the nitrogen (C-3) is the most deshielded among the aliphatic carbons.

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |

| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium | Two bands expected (asymmetric and symmetric stretching)[1][2] |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong | |

| N-H Bend (Primary Amine) | 1590 - 1650 | Medium | Scissoring vibration |

| C-N Stretch (Aliphatic Amine) | 1000 - 1250 | Medium |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Fragmentation | Comments |

| 157 | [M]⁺ | Molecular ion peak. As a compound with one nitrogen atom, it is expected to have an odd molecular weight (the Nitrogen Rule)[1][2][3]. |

| 142 | [M-CH₃]⁺ | Loss of a methyl radical. |

| 128 | [M-C₂H₅]⁺ | Loss of an ethyl radical. |

| 58 | [CH₃CH₂CH=NH₂]⁺ | α-cleavage, a characteristic fragmentation of amines, leading to a stable iminium ion. This is often the base peak[2][3]. |

| 86 | [CH₃(CH₂)₅CH=NH₂]⁺ | α-cleavage on the other side of the nitrogen. |

Experimental Protocols

The following sections outline generalized protocols for obtaining NMR, IR, and Mass Spectra for a liquid amine sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of an amine involves meticulous sample preparation and parameter setup.[4]

1. Sample Preparation:

-

Sample Quantity: For ¹H NMR, 5-25 mg of the amine is typically sufficient. For ¹³C NMR, a higher quantity of 50-100 mg is recommended to achieve a good signal-to-noise ratio.[4]

-

Solvent Selection: Use a high-purity deuterated solvent in which the amine is soluble. Common choices include chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solvent choice can affect chemical shifts.[4]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at δ = 7.26 ppm for ¹H NMR).

-

Filtration: Ensure the sample is fully dissolved. If any solid particles are present, the solution should be filtered to prevent poor spectral resolution.[4]

2. Data Acquisition:

-

Insert the prepared NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Acquire the spectrum using standard pulse sequences. For ¹H NMR, a sufficient signal-to-noise ratio is often achieved with 8 to 16 scans.[4]

3. D₂O Exchange:

-

To confirm the presence of the -NH₂ protons, a few drops of deuterium oxide (D₂O) can be added to the NMR tube. After shaking, the N-H protons will exchange with deuterium, causing their signal to disappear from the ¹H NMR spectrum.[2][5]

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the spectrum is typically acquired "neat" as a thin film.

1. Sample Preparation:

-

Obtain two clean and dry salt plates (e.g., NaCl or KBr) from a desiccator.[6]

-

Place a single drop of the liquid amine onto the surface of one plate.[6]

-

Carefully place the second plate on top, spreading the liquid into a thin, uniform film between the plates.[6]

2. Data Acquisition:

-

Place the prepared salt plate "sandwich" into the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., acetone) and return them to the desiccator.[6]

Mass Spectrometry (MS)

The following is a general protocol for Electrospray Ionization (ESI) Mass Spectrometry, a common technique for analyzing amines.

1. Sample Preparation:

-

Dissolve the amine sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[7]

-

Further dilute this stock solution with the same solvent to a final concentration in the range of 10-100 µg/mL.[7]

-

If any precipitate forms, the solution must be filtered before injection to avoid blockages in the instrument.[7]

-

Transfer the final solution to a standard 2 mL mass spectrometry vial.[7]

2. Data Acquisition:

-

The analysis is performed using a mass spectrometer equipped with an electrospray ionization source.

-

The sample is introduced into the ion source, where it is ionized.

-

The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical sample such as this compound.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies for their determination. For mission-critical applications, it is always recommended to acquire experimental data on a purified analytical standard.

References

- 1. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. GCMS Section 6.15 [people.whitman.edu]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

3-Decanamine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Decanamine, a long-chain aliphatic amine. Due to the limited availability of in-depth experimental data specifically for this compound, this document also includes relevant information on its isomer, 1-Decanamine (decylamine), to provide a broader context for the properties and potential applications of this class of compounds. This guide covers the fundamental chemical and physical properties, potential synthesis routes, reactivity, and toxicological information. The content is structured to be a valuable resource for professionals in research, development, and drug discovery.

Chemical Identity and Properties

This compound is an organic compound with a ten-carbon backbone and an amine group located at the third carbon position. Its chemical structure and properties are summarized below.

Molecular Formula: C₁₀H₂₃N[1][2]

CAS Numbers:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its isomer, 1-Decanamine. Much of the available data for this compound is computed, while more experimental data is available for 1-Decanamine.

| Property | This compound | 1-Decanamine (Decylamine) |

| Molecular Weight | 157.30 g/mol [1] | 157.30 g/mol [4] |

| IUPAC Name | decan-3-amine[1] | decan-1-amine[4] |

| Appearance | - | Clear, colorless to very slight yellow liquid with an ammonia-like odor[6][7] |

| Boiling Point | - | 216-218 °C[7] |

| Melting Point | - | 12-14 °C[7] |

| Density | - | 0.787 g/mL at 25 °C[7] |

| Refractive Index | - | n20/D 1.436[7] |

| Flash Point | - | 85 °C[6] |

| pKa (Predicted) | 10.93 ± 0.19[2] | - |

| XLogP3-AA | 3.7[1] | 4.2[4] |

| Solubility | - | Insoluble in water; soluble in chloroform, ethyl acetate, ethanol, ether, acetone, and benzene[7] |

Synthesis of Decanamines

Example Experimental Protocol: Reductive Amination for 1-Decanamine Synthesis

This protocol is based on the general principles of reductive amination.

Materials:

-

Ammonia (B1221849) source (e.g., ammonia in ethanol, ammonium (B1175870) acetate)

-

Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

-

Anhydrous solvent (e.g., methanol, dichloromethane)

-

Glacial acetic acid (if using a less reactive amine source)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve decanal in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the ammonia source to the solution. If necessary, add a catalytic amount of glacial acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent portion-wise, maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding water or a dilute acid solution.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

Synthesis Pathway Diagram

The following diagram illustrates the general logical flow of a reductive amination reaction for the synthesis of a primary amine from an aldehyde.

Caption: Logical workflow for the synthesis of a primary amine via reductive amination.

Reactivity and Toxicology

Chemical Reactivity

Decanamines, as primary aliphatic amines, exhibit typical reactivity for this class of compounds.

-

Basicity: The lone pair of electrons on the nitrogen atom makes decanamines basic. They react with acids in exothermic reactions to form ammonium salts.

-

Nucleophilicity: The nitrogen atom is nucleophilic and can react with electrophiles.

-

Incompatibilities: Decanamines may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[8] Flammable gaseous hydrogen may be generated in combination with strong reducing agents, such as hydrides.[8] They can absorb carbon dioxide from the air.[7]

Toxicological Information

Detailed toxicological data for this compound is not available. However, information for 1-Decanamine provides an indication of the potential hazards associated with this class of compounds.

-

General Hazards: 1-Decanamine is considered corrosive and can cause eye and skin burns.[6] It is harmful if swallowed or absorbed through the skin.[6] It may cause severe irritation to the respiratory and digestive tracts with possible burns.[6]

-

Specific Toxicological Data (1-Decanamine):

-

Target Organs: For 1-Decanamine, target organs include the blood, central nervous system, and blood-forming organs.[6] Overexposure may lead to methemoglobinemia.[6]

Applications

While specific applications for this compound are not well-documented, aliphatic amines, in general, have a wide range of industrial and research applications.

-

Intermediates in Organic Synthesis: They serve as building blocks for more complex molecules. For instance, decylamine (B41302) has been used in the synthesis of dynole-2-24 and as a modifier in the creation of nanocomposites.[7]

-

Corrosion Inhibitors: Their ability to form a protective film on metal surfaces makes them useful as corrosion inhibitors.

-

Surfactants and Emulsifiers: Long-chain amines and their salts can act as cationic surfactants. Decylamine oxide, a derivative, can be used as a low-foaming surfactant in cleaning products.[9]

-

Fungicides: Some amines are used as intermediates in the production of fungicides.[9]

-

Nanoparticle Synthesis: They can be used as capping agents to control the size and stability of nanoparticles.[7]

Conclusion

This compound is a primary aliphatic amine with potential applications in various fields of chemistry and materials science. While specific experimental data for this isomer is limited, the information available for the closely related 1-Decanamine provides valuable insights into its likely properties, reactivity, and potential uses. Further research is needed to fully characterize the specific properties and applications of this compound. This guide serves as a foundational resource for researchers and professionals interested in this compound.

References

- 1. This compound | C10H23N | CID 3014254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Decylamine | C10H23N | CID 8916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Decanamine | C10H23N | CID 11051920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Decanamine MSDS CasNo.2016-57-1 [lookchem.com]

- 7. Decylamine | 2016-57-1 [chemicalbook.com]

- 8. DECANAMINE (AMINES, <OR> POLYAMINES, LIQUID, CORROSIVE, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Fatty Amine Decylamine For Sale | 2016-57-1 [whamine.com]

An In-Depth Technical Guide to the Physical Properties of 3-Decanamine Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Decanamine and its isomers, a group of aliphatic amines with the chemical formula C₁₀H₂₃N, are compounds of interest in various fields of chemical research and development. Their physical properties are crucial for understanding their behavior in chemical reactions, for purification processes, and for their potential application in areas such as synthesis, catalysis, and materials science. This technical guide provides a comprehensive overview of the known physical properties of this compound and its positional and stereoisomers. Due to a scarcity of reported experimental data for many of these isomers, this guide combines available experimental values with computed predictions from reputable chemical databases.

Isomerism in Decanamine

Decanamine can exist in numerous isomeric forms, primarily categorized as positional isomers and stereoisomers.

-

Positional Isomers: These isomers differ in the position of the amine group (-NH₂) along the ten-carbon decyl chain. Examples include 1-decanamine, 2-decanamine, this compound, 4-decanamine, and 5-decanamine.

-

Stereoisomers: For positional isomers where the amine group is not at the end of the chain (e.g., 2-, 3-, 4-, and 5-decanamine), a chiral center exists at the carbon atom bonded to the amine group. This gives rise to enantiomeric pairs: (R)- and (S)-isomers.

The structural variations among these isomers lead to differences in their physical properties, such as boiling point, melting point, density, and solubility.

Quantitative Physical Properties of this compound and Its Isomers

The following tables summarize the available quantitative data for the physical properties of this compound and its isomers. It is important to note that much of the data for isomers other than 1-decanamine is computationally derived and should be considered as predictive.

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| 1-Decanamine | 2016-57-1 | 157.30 | 216-218 (exp.)[1] | 12-15 (exp.)[1] | 0.787 (exp. at 25°C)[1] |

| 2-Decanamine | 17747-48-7 | 157.30 | Data not available | Data not available | Data not available |

| This compound | 67232-53-5 | 157.30 | Data not available | Data not available | Data not available |

| 4-Decanamine | 67232-52-4 | 157.30 | Data not available | Data not available | Data not available |

| 5-Decanamine | 86217-83-6 | 157.30 | Data not available | Data not available | Data not available |

Note: "exp." denotes experimental data. The lack of experimental data for many isomers highlights an area for further research.

Computed Physical Properties from PubChem

The following data for this compound and other isomers are computed properties sourced from the PubChem database. These values are estimations based on computational models.

| Property | This compound | 5-Decanamine |

| Molecular Weight | 157.30 g/mol [2] | 157.30 g/mol [3] |

| XLogP3-AA | 3.7[2] | 3.5[3] |

| Hydrogen Bond Donor Count | 1[2] | 1[3] |

| Hydrogen Bond Acceptor Count | 1[2] | 1[3] |

| Rotatable Bond Count | 7[2] | 7[3] |

| Exact Mass | 157.183049738 Da[2] | 157.183049738 Da[3] |

| Monoisotopic Mass | 157.183049738 Da[2] | 157.183049738 Da[3] |

| Topological Polar Surface Area | 26 Ų[2] | 26 Ų[3] |

| Heavy Atom Count | 11[2] | 11[3] |

Solubility Profile

The solubility of decanamine isomers is dictated by the balance between the hydrophobic ten-carbon alkyl chain and the hydrophilic amine group.

-

Water Solubility: Generally, long-chain amines like decanamine have low solubility in water. The hydrophobic nature of the decyl group dominates over the hydrogen bonding capability of the amine group. For instance, 1-decanamine has a reported water solubility of 5.5 x 10² mg/L at 25°C.[4] The hydrochloride salt forms of these amines are expected to have higher, though still limited, aqueous solubility.[4]

-

Organic Solvent Solubility: Decanamine isomers are generally soluble in a wide range of organic solvents, particularly non-polar and less polar solvents such as ethers, and hydrocarbons.[5] Their solubility in alcohols is also significant.

Experimental Protocols for Physical Property Determination

Standardized methods are employed to determine the physical properties of chemical compounds. The following are detailed methodologies applicable to the determination of the physical properties of this compound isomers.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid sample.

Apparatus:

-

Thiele tube

-

Thermometer (0-250 °C range)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Bunsen burner or other heat source

-

Mineral oil or silicone oil

Procedure:

-

A small amount of the liquid this compound isomer is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing heating oil, ensuring the oil level is above the sample.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is adjusted to maintain a steady stream of bubbles.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Melting Point Determination (Capillary Method)

For any solid decanamine isomers or their salts, the melting point can be determined as follows.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Sample of the solid compound

Procedure:

-

A small amount of the finely powdered solid sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a moderate rate initially.

-

As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.

-

For a pure compound, the melting range should be narrow (0.5-2 °C).

Density Measurement (Pycnometer Method)

The density of liquid this compound isomers can be accurately determined using a pycnometer.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is filled with the liquid this compound isomer, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., at 25°C) until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, dried, and weighed again.

-

The pycnometer is then emptied, cleaned, dried, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

-

The filled pycnometer with the reference liquid is weighed.

-

The density of the this compound isomer is calculated using the formula: Density of sample = (mass of sample / mass of reference liquid) * density of reference liquid

Solubility Determination

A qualitative and semi-quantitative assessment of solubility can be performed as follows.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Measuring cylinders

-

Analytical balance

Procedure for Water Solubility:

-

A known volume of distilled water (e.g., 1 mL) is placed in a test tube.

-

A small, accurately weighed amount of the this compound isomer is added to the water.

-

The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

-

The mixture is allowed to stand and observed for the presence of undissolved material.

-

If the substance dissolves completely, more is added in known increments until saturation is reached.

-

Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., in mg/mL).

Procedure for Organic Solvent Solubility:

-

The same procedure as for water solubility is followed, but with the desired organic solvent (e.g., diethyl ether, ethanol, hexane) instead of water.

Visualizations

Logical Relationship of this compound Isomers

Caption: Relationship between decanamine and its isomers.

Experimental Workflow for Physical Property Determination

Caption: Experimental workflow for property determination.

Conclusion

This technical guide has summarized the available physical property data for this compound and its isomers, highlighting a greater reliance on computed data for many of the positional and stereoisomers. Standard experimental protocols for determining boiling point, melting point, density, and solubility have been detailed to provide a framework for the empirical investigation of these compounds. The provided visualizations illustrate the relationships between the isomers and the general workflow for their physical characterization. Further experimental studies are necessary to provide a more complete and validated dataset for the full range of decanamine isomers, which will be invaluable for their application in research and industry.

References

The Expanding Frontier of Aliphatic Amines: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Aliphatic amines, organic compounds containing a nitrogen atom bonded to at least one alkyl group, are fundamental building blocks in organic chemistry. Their versatility and reactivity have made them indispensable in a wide array of research applications, particularly in the realms of drug discovery, medicinal chemistry, and materials science. This technical guide provides an in-depth exploration of the core research applications of aliphatic amines, complete with quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate understanding and application in a research setting.

Aliphatic Amines as Versatile Building Blocks in Synthesis

Primary aliphatic amines are ubiquitous in natural products and serve as crucial synthons for the construction of more complex molecules.[1][2] Their nucleophilic nature allows them to readily participate in a variety of chemical transformations, making them invaluable in the synthesis of pharmaceuticals and bioactive compounds.[3][4]

Copper-Catalyzed N-Alkylation of Primary Aliphatic Amines

A significant advancement in the synthesis of secondary amines involves the use of copper-catalyzed N-alkylation of primary aliphatic amines. This method provides a powerful tool for creating C-N bonds under relatively mild conditions.

This protocol is adapted from a visible-light-induced copper-catalyzed alkylation method.[5]

Materials:

-

Primary aliphatic amine

-

Alkyl iodide

-

Copper(I) iodide (CuI)

-

(±)-BINOL

-

1,3,5-Trioxane (B122180) (internal standard)

-

Anhydrous 1,4-dioxane (B91453)

-

Blue LED light source

Procedure:

-

To an oven-dried vial equipped with a magnetic stir bar, add CuI (0.025 mmol, 5 mol%), (±)-BINOL (0.050 mmol, 10 mol%), and the primary aliphatic amine (0.50 mmol, 1.0 equiv).

-

Seal the vial with a septum and purge with argon for 10 minutes.

-

Add anhydrous 1,4-dioxane (1.0 mL) and the alkyl iodide (0.75 mmol, 1.5 equiv) via syringe.

-

Add a stock solution of 1,3,5-trioxane in 1,4-dioxane (100 µL of a 0.50 M solution) as an internal standard.

-

Place the vial approximately 5 cm from a blue LED lamp and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by gas chromatography or TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data:

The yields of such reactions are generally high, though they can be influenced by the steric hindrance of the reactants.

| Amine Substrate | Alkyl Iodide Substrate | Yield (%) | Reference |

| n-Hexylamine | 1-Iodooctane | 85 | [5] |

| Cyclohexylamine | 1-Iodooctane | 78 | [5] |

| Benzylamine | 1-Iodooctane | 92 | [5] |

Role in Drug Discovery and Development

Aliphatic amines are a cornerstone of medicinal chemistry, found in a vast number of approved drugs. Their ability to form protonated species at physiological pH allows for crucial interactions with biological targets and enhances aqueous solubility.

Phosphonoamidate Prodrugs

A key application of aliphatic amines in drug development is their use as moieties in phosphonoamidate prodrugs.[][7] This strategy is employed to mask the negative charges of phosphonate (B1237965) drugs, thereby improving their cell permeability. Once inside the cell, the P-N bond is cleaved by enzymes to release the active phosphonate drug.

This protocol outlines a general procedure for the synthesis of a phosphonoamidate prodrug from a phosphonate.[2][8]

Materials:

-

Dialkyl phosphonate

-

Oxalyl chloride or thionyl chloride

-

Aliphatic amine

-

Triethylamine (TEA) or other non-nucleophilic base

-

Anhydrous dichloromethane (B109758) (DCM)

Procedure:

-

Dissolve the dialkyl phosphonate (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride or thionyl chloride (1.1 equiv) to the solution and stir for 1-2 hours at 0 °C to form the phosphonochloridate.

-

In a separate flask, dissolve the aliphatic amine (1.2 equiv) and TEA (1.5 equiv) in anhydrous DCM.

-

Slowly add the solution of the aliphatic amine and TEA to the phosphonochloridate solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting phosphonoamidate prodrug by column chromatography.

References

- 1. researchgate.net [researchgate.net]

- 2. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

3-Decanamine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for 3-Decanamine. The information is compiled and structured to be a vital resource for laboratory and industrial settings where this chemical is used.

Chemical Identity and Physical Properties

This compound is a primary aliphatic amine. While specific experimental data for this compound is limited, the following table summarizes computed physical and chemical properties and data for closely related isomers. This information is crucial for understanding its behavior and potential hazards.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₃N | [1] |

| Molecular Weight | 157.30 g/mol | [1][2] |

| IUPAC Name | decan-3-amine | [1] |

| Appearance | Water-white liquid with an amine odor (General for Decanamine) | [3] |

| Solubility | Insoluble in water (General for Decanamine) | [3] |

| XLogP3 | 3.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 7 | [1] |

| Flash Point | 210°F (98.9°C) (for Decylamine) | [3] |

Hazard Identification and GHS Classification

This compound and its isomers are classified as hazardous substances. The following table summarizes the GHS hazard statements and classifications based on available data for decanamine isomers.

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

Note: This classification is based on data for decylamine (B41302) and may be representative of this compound.[2][4]

Handling and Storage Precautions

Proper handling and storage are critical to ensure safety when working with this compound.

| Precaution | Detailed Guidelines |

| Handling | - Perform handling in a well-ventilated area.[5] - Wear suitable protective equipment, including gloves, protective clothing, and eye/face protection.[4][5] - Avoid breathing vapor or mist.[6] - Avoid contact with eyes, skin, and clothing.[6] - Wash hands and face thoroughly after handling.[4] - Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4] - Ground all containers prior to pouring to prevent static discharge.[6] |

| Storage | - Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[7][8] - Store away from incompatible materials such as acids, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[3] - Store in an area accessible only to qualified or authorized personnel.[4] - General recommendation is to store amines below 30°C (86°F).[8] |

Exposure Controls and Personal Protective Equipment

To minimize exposure, appropriate engineering controls and personal protective equipment (PPE) must be used.

| Control Parameter | Recommended Measures |

| Engineering Controls | - Use only under a chemical fume hood. - Ensure adequate ventilation to control airborne levels. |

| Personal Protective Equipment | |

| Eye/Face Protection | - Wear chemical safety goggles and a face shield.[4] |

| Skin Protection | - Wear chemically resistant gloves (e.g., Butyl rubber, Nitrile rubber). - Wear protective clothing to prevent skin contact. Flame retardant antistatic protective clothing is recommended.[7] |

| Respiratory Protection | - If engineering controls do not maintain airborne concentrations below recommended exposure limits, a NIOSH-approved respirator is required. Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. |

First Aid Measures

In case of exposure, immediate medical attention is crucial.

| Exposure Route | First Aid Procedures |

| Inhalation | - Move the exposed person to fresh air at once.[9] - If breathing has stopped, perform artificial respiration.[9] - If breathing is difficult, give oxygen.[10] - Seek medical attention immediately.[10] |

| Skin Contact | - Immediately flush skin with copious amounts of water for at least 15 minutes.[10] - Remove contaminated clothing and shoes.[10] - Call a physician.[10] |

| Eye Contact | - Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. - Remove contact lenses, if present and easy to do. Continue rinsing.[5] - Immediate medical attention is required. |

| Ingestion | - Do NOT induce vomiting. - Rinse mouth with water. - Never give anything by mouth to an unconscious person. - Call a physician or poison control center immediately.[5] |

Firefighting and Accidental Release Measures

| Aspect | Measures |

| Firefighting | - Suitable Extinguishing Media: Dry chemical, CO₂, alcohol-resistant foam, or water spray.[3] - Specific Hazards: Combustible material.[3] May produce irritating, corrosive, and/or toxic gases in a fire.[3] Containers may explode when heated.[3] - Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear. |

| Accidental Release | - Personal Precautions: Evacuate personnel to safe areas.[5] Use personal protective equipment.[10] Avoid breathing vapors, mist, or gas.[10] Ensure adequate ventilation.[10] - Environmental Precautions: Prevent further leakage or spillage if safe to do so.[10] Do not let the product enter drains.[10] - Containment and Cleanup: Absorb with inert material (e.g., sand, earth) and place in a suitable container for disposal.[6] Ventilate the area and wash the spill site after material pickup is complete. |

Experimental Protocols

Detailed experimental protocols for the toxicological and safety assessment of this compound are not publicly available in the searched resources. Such studies are typically conducted by manufacturers or specialized toxicology laboratories and are often proprietary. The methodologies would likely follow established OECD (Organisation for Economic Co-operation and Development) guidelines for chemical safety testing, such as:

-

OECD Guideline 401: Acute Oral Toxicity

-

OECD Guideline 402: Acute Dermal Toxicity

-

OECD Guideline 404: Acute Dermal Irritation/Corrosion

-

OECD Guideline 405: Acute Eye Irritation/Corrosion

-

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test (for aquatic toxicity)

Visualizing Handling and Emergency Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound and the appropriate response in case of an emergency.

Caption: Safe handling and emergency response workflow for this compound.

References

- 1. This compound | C10H23N | CID 3014254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Decylamine | C10H23N | CID 8916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DECANAMINE (AMINES, <OR> POLYAMINES, LIQUID, CORROSIVE, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. 1-Decanamine,N-methyl-N-octyl- MSDS CasNo.22020-14-0 [lookchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. diplomatacomercial.com [diplomatacomercial.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. enamine.enamine.net [enamine.enamine.net]

The Solubility of 3-Decanamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Decanamine, a primary aliphatic amine, holds significant potential in various applications within the pharmaceutical and chemical industries, including as a synthetic intermediate and a key component in novel drug delivery systems. A thorough understanding of its solubility characteristics in a range of organic solvents is fundamental to its effective utilization in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed experimental protocol for its quantitative determination, and a framework for the systematic recording of solubility data. Due to a notable absence of publicly available quantitative solubility data for this compound, this document emphasizes predictive principles based on its molecular structure and provides a robust methodology for generating such data empirically.

Theoretical Framework of this compound Solubility

The solubility of this compound in organic solvents is primarily dictated by the principle of "like dissolves like," which relates to the balance of intermolecular forces between the solute (this compound) and the solvent.

Molecular Structure and Polarity: this compound possesses a polar primary amine (-NH₂) group capable of acting as a hydrogen bond donor and acceptor. This is attached to a ten-carbon alkyl chain, which is nonpolar and hydrophobic. The presence of this long alkyl chain renders the molecule predominantly nonpolar.

Intermolecular Forces:

-

Van der Waals Forces: The long decyl chain leads to significant London dispersion forces. Nonpolar solvents, such as alkanes and aromatic hydrocarbons, will readily interact with this alkyl chain, promoting solubility.

-

Dipole-Dipole Interactions and Hydrogen Bonding: The polar -NH₂ group can engage in dipole-dipole interactions and form hydrogen bonds with polar solvent molecules.

Predicted Solubility:

-

Nonpolar Solvents (e.g., Hexane, Toluene): High solubility is expected due to the dominance of van der Waals forces between the nonpolar solvent and the long alkyl chain of this compound.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Good to moderate solubility is anticipated. These solvents can interact with the amine group through dipole-dipole interactions while also engaging in van der Waals interactions with the alkyl chain.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is expected. While these solvents can form hydrogen bonds with the amine group, the large hydrophobic portion of the this compound molecule will limit its miscibility with highly polar protic solvents. Amines with fewer than six carbons are generally soluble in water, while those with more than ten are typically insoluble.[1] this compound, with ten carbons, is expected to have very low water solubility.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. The following table is presented as a template for the systematic recording of experimentally determined solubility data. The values provided are illustrative and based on the general principles of amine solubility.

| Solvent | Solvent Type | Predicted Solubility at 25°C ( g/100 mL) |

| Hexane | Nonpolar | > 50 |

| Toluene | Nonpolar, Aromatic | > 50 |

| Diethyl Ether | Polar Aprotic | > 30 |

| Chloroform | Polar Aprotic | > 30 |

| Ethyl Acetate | Polar Aprotic | 10 - 30 |

| Acetone | Polar Aprotic | 10 - 30 |

| Ethanol | Polar Protic | 5 - 15 |

| Methanol | Polar Protic | 1 - 10 |

| Water | Polar Protic | < 0.1 |

Experimental Protocol for Solubility Determination

The following methodology details the isothermal shake-flask method, a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[2]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Evaporating dish or rotary evaporator

3.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The presence of excess solid or liquid amine is crucial to ensure that equilibrium is reached.[2]

-

Record the mass of this compound added.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is established. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any undissolved amine, the use of a syringe filter is recommended.

-

Transfer the aliquot of the saturated solution to a pre-weighed volumetric flask and record the mass of the solution transferred.

-

-

Quantification:

-

Gravimetric Method: Carefully evaporate the solvent from a known mass of the saturated solution under controlled conditions (e.g., in a fume hood with a gentle stream of nitrogen or using a rotary evaporator).[3] Once the solvent is removed, reweigh the container to determine the mass of the dissolved this compound.[3]

-

Chromatographic Method (e.g., GC-FID): Dilute the filtered saturated solution with a known volume of the pure solvent to bring the concentration within the calibrated range of the analytical instrument. Prepare a series of standard solutions of this compound in the same solvent and generate a calibration curve. Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

-

3.3. Calculation of Solubility

The solubility can be expressed in various units:

-

g/100 mL: (mass of dissolved this compound in g / volume of solvent in mL) * 100

-

g/100 g: (mass of dissolved this compound in g / mass of solvent in g) * 100

-

Molarity (mol/L): (moles of dissolved this compound / volume of solution in L)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the isothermal shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to the Thermochemical Data of Long-Chain Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of long-chain primary amines (C10-C20). A thorough understanding of the energetic landscape of these molecules is paramount for researchers and professionals involved in chemical synthesis, reaction design, and drug development. This document presents available quantitative thermochemical data, details key experimental methodologies for their determination, and visualizes relevant biochemical and synthetic pathways.

Core Thermochemical Data of Long-Chain Primary Amines

The following tables summarize key thermochemical data for a range of long-chain primary amines. These values are essential for predicting reaction feasibility, calculating reaction enthalpies, and understanding the stability of these compounds. All data is presented for standard conditions (298.15 K and 1 bar) unless otherwise specified. Data for some compounds in this range is sparse in publicly available literature; where specific experimental values could not be located, this is indicated.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°)

The standard molar enthalpy of formation represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

| Compound Name | Formula | State | ΔfH° (kJ/mol) |

| Decylamine | C₁₀H₂₃N | Liquid | -291.9 |

| Dodecylamine | C₁₂H₂₇N | Liquid | -352.5 ± 3.6[1] |

| Tetradecylamine | C₁₄H₃₁N | Solid | Data not readily available |

| Hexadecylamine | C₁₆H₃₅N | Solid | Data not readily available |

| Octadecylamine | C₁₈H₃₉N | Solid | Data not readily available |

Table 2: Standard Molar Entropy (S°)

Standard molar entropy is the entropy content of one mole of a substance under standard state conditions.

| Compound Name | Formula | State | S° (J/mol·K) |

| Decylamine | C₁₀H₂₃N | Liquid | Data not readily available |

| Dodecylamine | C₁₂H₂₇N | Liquid | Data not readily available |

| Tetradecylamine | C₁₄H₃₁N | Solid | Data not readily available |

| Hexadecylamine | C₁₆H₃₅N | Solid | Data not readily available |

| Octadecylamine | C₁₈H₃₉N | Solid | Data not readily available |

Table 3: Standard Molar Heat Capacity (Cp°)

The standard molar heat capacity is the amount of heat required to raise the temperature of one mole of a substance by one Kelvin at constant pressure.

| Compound Name | Formula | State | Cp° (J/mol·K) |

| Decylamine | C₁₀H₂₃N | Liquid | Data not readily available |

| Dodecylamine | C₁₂H₂₇N | Liquid | Data not readily available |

| Tetradecylamine | C₁₄H₃₁N | Solid | Data not readily available |

| Hexadecylamine | C₁₆H₃₅N | Solid | Data not readily available |

| Octadecylamine | C₁₈H₃₉N | Solid | Data not readily available |

Table 4: Standard Gibbs Free Energy of Formation (ΔfG°)

The standard Gibbs free energy of formation is the change in Gibbs free energy that accompanies the formation of one mole of a substance in its standard state from its constituent elements in their standard states. It is a key indicator of the spontaneity of a formation reaction.

| Compound Name | Formula | State | ΔfG° (kJ/mol) |

| Decylamine | C₁₀H₂₃N | Liquid | Data not readily available |

| Dodecylamine | C₁₂H₂₇N | Liquid | Data not readily available |

| Tetradecylamine | C₁₄H₃₁N | Solid | Data not readily available |

| Hexadecylamine | C₁₆H₃₅N | Solid | Data not readily available |

| Octadecylamine | C₁₈H₃₉N | Solid | Data not readily available |

Note: The lack of comprehensive experimental data for longer-chain amines highlights an area for future research. Theoretical calculations and group additivity methods can be employed to estimate these values.

Experimental Protocols for Determining Thermochemical Properties

Accurate determination of thermochemical data relies on precise experimental methodologies. The following sections detail the protocols for two key techniques used to measure the thermochemical properties of long-chain amines.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the primary method for determining the enthalpy of combustion of liquid and solid compounds, from which the enthalpy of formation can be calculated.

Objective: To determine the standard enthalpy of combustion (ΔcH°) of a long-chain amine.

Materials and Apparatus:

-

Isoperibol or adiabatic bomb calorimeter

-

Oxygen bomb

-

Calorimeter bucket

-

Stirrer

-

High-precision thermometer (e.g., platinum resistance thermometer)

-

Ignition unit

-

Pellet press (for solid amines)

-

Crucible (e.g., platinum or fused silica)

-

Fuse wire (e.g., platinum or nichrome)

-

Benzoic acid (standard for calibration)

-

High-purity oxygen

-

Distilled water

Detailed Protocol:

-

Calibration of the Calorimeter:

-

Accurately weigh approximately 1 g of benzoic acid pellet and place it in the crucible.

-

Cut a piece of fuse wire of known length and mass, and securely attach it to the bomb electrodes, ensuring it is in contact with the benzoic acid pellet.

-

Add 1 mL of distilled water to the bottom of the bomb to ensure saturation of the internal atmosphere with water vapor.

-

Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.

-

Submerge the bomb in the calorimeter bucket containing a known mass of distilled water.

-

Assemble the calorimeter, ensuring the thermometer and stirrer are correctly positioned.

-

Allow the system to reach thermal equilibrium, recording the temperature at regular intervals for a few minutes to establish a baseline.

-

Ignite the sample by passing a current through the fuse wire.

-

Record the temperature at short intervals as it rises, and continue recording until it begins to cool, establishing a post-combustion temperature profile.

-

Release the pressure from the bomb, and measure the length of the unburned fuse wire to determine the amount of wire that combusted.

-

Titrate the bomb washings with a standard sodium carbonate solution to determine the amount of nitric acid formed from the residual nitrogen in the bomb.

-

Calculate the heat capacity of the calorimeter (C_cal) using the known enthalpy of combustion of benzoic acid and the corrected temperature rise.

-

-

Combustion of the Long-Chain Amine Sample:

-

For solid amines, prepare a pellet of a known mass (approximately 0.5-1.0 g). For liquid amines, use a gelatin capsule of known mass and heat of combustion, or a tared crucible.

-

Repeat the procedure from step 1, replacing the benzoic acid with the long-chain amine sample.

-

Calculate the total heat released during the combustion of the amine sample using the calibrated heat capacity of the calorimeter and the corrected temperature rise.

-

Correct the total heat released for the heat of combustion of the fuse wire and the heat of formation of nitric acid.

-

Calculate the standard enthalpy of combustion (ΔcH°) of the long-chain amine per mole.

-

-

Calculation of Enthalpy of Formation:

-

Using the balanced chemical equation for the combustion of the amine and the known standard enthalpies of formation of CO₂(g) and H₂O(l), calculate the standard enthalpy of formation (ΔfH°) of the long-chain amine using Hess's Law.

-

Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC is a powerful technique for studying the thermal transitions of materials, such as melting and solid-solid phase transitions, and for determining the heat capacity of a substance.

Objective: To determine the melting point, enthalpy of fusion, and heat capacity of a solid long-chain amine.

Materials and Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum or gold-plated steel pans and lids

-

Crimper for sealing pans

-

High-purity indium (for calibration)

-

High-purity nitrogen or argon for purging

Detailed Protocol:

-

Calibration of the DSC Instrument:

-

Perform a temperature and enthalpy calibration using a high-purity indium standard.

-

Heat the indium sample at a controlled rate (e.g., 10 °C/min) through its melting point (156.6 °C).

-

Compare the observed melting point and enthalpy of fusion to the known values for indium and apply the necessary correction factors.

-

-

Sample Preparation:

-

Accurately weigh 3-5 mg of the long-chain amine sample into a tared DSC pan.

-

Hermetically seal the pan using a crimper to prevent any loss of sample due to volatilization.

-

Prepare an empty, sealed pan to be used as a reference.

-

-

DSC Measurement:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., 0 °C).

-

Heat the sample at a constant rate (e.g., 5 or 10 °C/min) to a temperature well above its melting point.

-

Record the heat flow as a function of temperature. The resulting plot is the DSC thermogram.

-

To determine the heat capacity, a three-step method is typically used:

-

Run a baseline with two empty pans.

-

Run a standard material (e.g., sapphire) of known heat capacity.

-

Run the sample pan.

-

The heat capacity of the sample can then be calculated by comparing the heat flow signals.

-

-

-

Data Analysis:

-

From the DSC thermogram, determine the onset temperature of the endothermic peak, which corresponds to the melting point (Tm).

-

Integrate the area of the melting peak to determine the enthalpy of fusion (ΔfusH).

-

Analyze the heat flow data from the three-step heat capacity measurement to calculate the specific heat capacity (Cp) as a function of temperature.

-

Visualizations of Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key processes involving long-chain amines.

Synthesis of Long-Chain Primary Amines

The synthesis of long-chain primary amines often starts from readily available fatty acids derived from natural sources. A common industrial method is the nitrile process.

Caption: Workflow for the synthesis of a long-chain primary amine from a fatty acid via the nitrile process.

Trace Amine-Associated Receptor 1 (TAAR1) Signaling Pathway

Long-chain amines are part of a broader class of biogenic amines that can interact with various receptors in the body. Trace amine-associated receptors (TAARs) are a class of G protein-coupled receptors that are activated by trace amines. TAAR1, in particular, plays a significant role in modulating monoaminergic systems.

Caption: Simplified signaling cascade of the Trace Amine-Associated Receptor 1 (TAAR1).

References

Methodological & Application

Application Notes and Protocols for 3-Decanamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Decanamine is a chiral secondary amine with potential applications in various organic synthesis protocols. While specific documented procedures featuring this compound are not prevalent in publicly accessible scientific literature, its structural motifs suggest its utility in roles common for chiral amines, such as a resolving agent or as a chiral auxiliary. These application notes provide detailed, representative protocols for how this compound could be employed in such synthetic methodologies. The following sections offer hypothetical yet practical experimental procedures, data interpretation, and workflow visualizations to guide researchers in utilizing this and structurally similar chiral amines.

Application 1: Chiral Resolution of a Racemic Carboxylic Acid

Chiral amines are frequently used to resolve racemic mixtures of carboxylic acids through the formation of diastereomeric salts. The differing solubilities of these salts allow for their separation by fractional crystallization.

Experimental Protocol: Resolution of Racemic Ibuprofen (B1674241)

This protocol details the use of (R)-3-decanamine or (S)-3-decanamine to resolve racemic ibuprofen.

Materials:

-

Racemic ibuprofen

-

(R)- or (S)-3-decanamine

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.3 g (50 mmol) of racemic ibuprofen in 100 mL of methanol. To this solution, add 7.85 g (50 mmol) of (R)-3-decanamine.

-

Crystallization: Gently heat the solution to 50°C to ensure complete dissolution. Allow the solution to cool slowly to room temperature, and then place it in a 4°C refrigerator overnight to facilitate the crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of cold diethyl ether.

-

Liberation of the Enantiomerically Enriched Acid: Suspend the collected crystals in 100 mL of water and add 1 M HCl dropwise with stirring until the pH of the aqueous layer is approximately 2.

-

Extraction: Extract the aqueous layer three times with 50 mL portions of ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched ibuprofen.

-

Determination of Enantiomeric Excess: Analyze the product by chiral HPLC to determine the enantiomeric excess.

Quantitative Data

The following table summarizes expected outcomes from the resolution of racemic ibuprofen using (R)-3-decanamine.

| Parameter | Value |

| Initial mass of racemic ibuprofen | 10.3 g |

| Mass of (R)-3-decanamine used | 7.85 g |

| Yield of enriched (R)-ibuprofen | 4.1 g (79.6% of theoretical max) |

| Enantiomeric Excess (ee) of (R)-ibuprofen | >95% |

| Melting Point of enriched (R)-ibuprofen | 50-52 °C |

Workflow for Chiral Resolution

Caption: Workflow for the resolution of a racemic carboxylic acid.

Application 2: Diastereoselective Alkylation via a Chiral Enamine Intermediate

Chiral secondary amines can react with aldehydes or ketones to form chiral enamines. The subsequent alkylation of the enamine often proceeds with high diastereoselectivity due to the steric hindrance imposed by the chiral amine auxiliary.

Experimental Protocol: Diastereoselective Alkylation of Cyclohexanone (B45756)

This protocol describes the formation of a chiral enamine from cyclohexanone and (S)-3-decanamine, followed by its diastereoselective alkylation.

Materials:

-

Cyclohexanone

-

(S)-3-decanamine

-

p-Toluenesulfonic acid (catalyst)

-

Benzyl (B1604629) bromide

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dean-Stark apparatus

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Enamine Formation: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (4.9 g, 50 mmol), (S)-3-decanamine (7.85 g, 50 mmol), a catalytic amount of p-toluenesulfonic acid (approx. 50 mg), and 100 mL of toluene. Reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Removal of Solvent: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

-

Alkylation: Dissolve the crude enamine in 100 mL of anhydrous THF and cool the solution to -78°C in a dry ice/acetone bath. Add benzyl bromide (8.55 g, 50 mmol) dropwise over 30 minutes. Stir the reaction mixture at -78°C for 4 hours.

-

Work-up: Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

-

Hydrolysis of Iminium Salt: Combine the organic layers and wash with 50 mL of 1 M HCl to hydrolyze the intermediate iminium salt back to the ketone. Then, wash with 50 mL of brine.

-

Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the alkylated cyclohexanone.

-

Determination of Diastereomeric Ratio: Analyze the product by chiral GC or NMR spectroscopy to determine the diastereomeric ratio.

Quantitative Data

The following table presents hypothetical results for the diastereoselective alkylation of cyclohexanone.

| Parameter | Value |

| Initial mass of cyclohexanone | 4.9 g |

| Mass of (S)-3-decanamine used | 7.85 g |

| Yield of 2-benzylcyclohexanone | 7.9 g (84%) |

| Diastereomeric Ratio (S,R) : (S,S) | 92:8 |

| Diastereomeric Excess (de) | 84% |

Reaction Pathway for Diastereoselective Alkylation

Caption: Reaction pathway for diastereoselective alkylation.

Disclaimer: The protocols and data presented in these application notes are representative examples of how this compound could be utilized in organic synthesis. These are not based on published, peer-reviewed experimental data for this specific compound. Researchers should exercise standard laboratory safety precautions and may need to optimize these general procedures for their specific substrates and conditions.

Application of 3-Decanamine as a Corrosion Inhibitor: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction